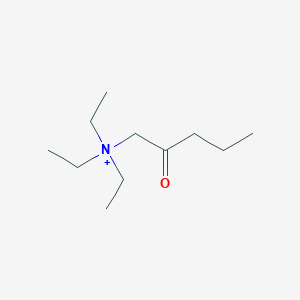![molecular formula C30H52O26 B12520402 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol is a complex carbohydrate compound This compound is characterized by its multiple hydroxyl groups and a series of interconnected oxane rings It is a polysaccharide derivative, which means it is composed of multiple sugar units linked together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol typically involves the stepwise addition of sugar units through glycosidic bonds. The reaction conditions often require the presence of catalysts such as acids or enzymes to facilitate the formation of these bonds. The process may also involve protecting group strategies to ensure selective reactions at specific hydroxyl groups.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the desired polysaccharide. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying polysaccharide structures and reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomaterial.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems and tissue engineering.
Industry: It is used in the production of biodegradable materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also interact with enzymes, altering their activity and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Cellulose: A polysaccharide composed of glucose units, similar in structure but with different linkage patterns.
Starch: Another polysaccharide, but with a different arrangement of glucose units.
Chitin: A polysaccharide found in the exoskeletons of arthropods, with a similar structure but containing nitrogen.
Uniqueness
6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol is unique due to its specific arrangement of hydroxyl groups and oxane rings, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
特性
分子式 |
C30H52O26 |
|---|---|
分子量 |
828.7 g/mol |
IUPAC名 |
6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2 |
InChIキー |
JKJNEIZIUZSCIE-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)
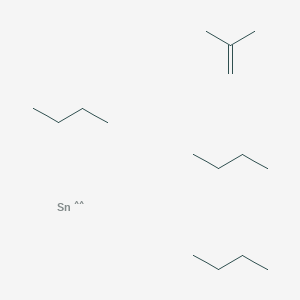


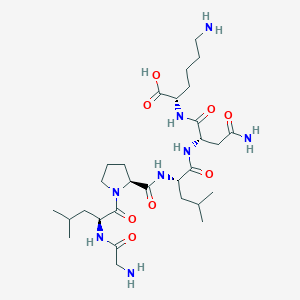
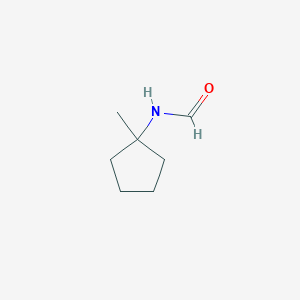
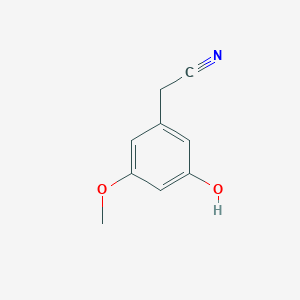
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
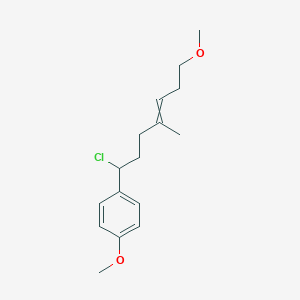
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
